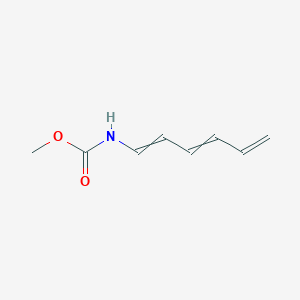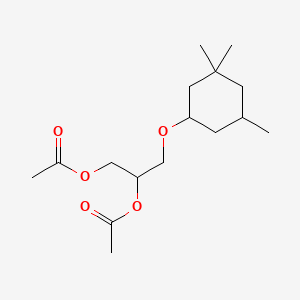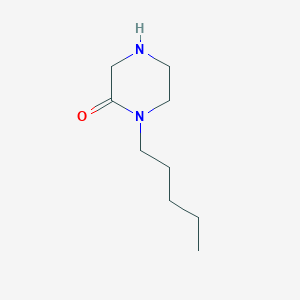
1-Pentylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentylpiperazin-2-one is a heterocyclic organic compound featuring a piperazine ring substituted with a pentyl group at the nitrogen atom. This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazines are commonly used as intermediates in the synthesis of various drugs and bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Pentylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a 1,2-diamine with a sulfonium salt under basic conditions to form the piperazine ring . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring through the condensation of an amine, an isocyanide, a carboxylic acid, and an aldehyde .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yields. The use of catalysts, such as palladium or iridium, can enhance the efficiency of the cyclization process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pentylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted piperazines.
Wissenschaftliche Forschungsanwendungen
1-Pentylpiperazin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Pentylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to physiological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and behavior .
Vergleich Mit ähnlichen Verbindungen
1-Pentylpiperazin-2-one can be compared with other piperazine derivatives, such as:
1-Methylpiperazin-2-one: Similar in structure but with a methyl group instead of a pentyl group.
1-Phenylpiperazin-2-one: Contains a phenyl group, leading to distinct biological activities and uses in drug development.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments .
Eigenschaften
CAS-Nummer |
59702-11-3 |
|---|---|
Molekularformel |
C9H18N2O |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-pentylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-2-3-4-6-11-7-5-10-8-9(11)12/h10H,2-8H2,1H3 |
InChI-Schlüssel |
VKKFZFFHARJMSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1CCNCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
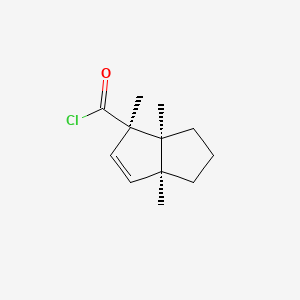

![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
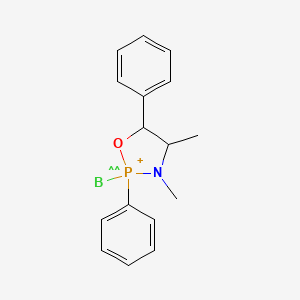
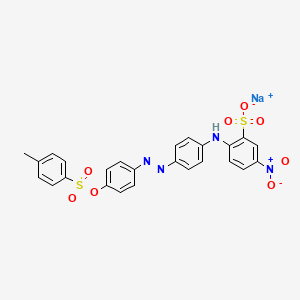
![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)
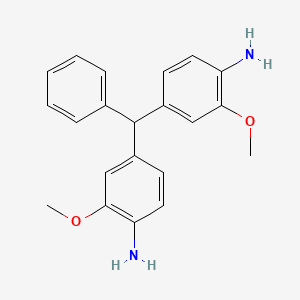
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)

![1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)
